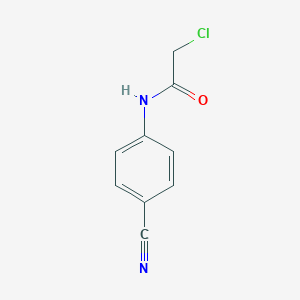

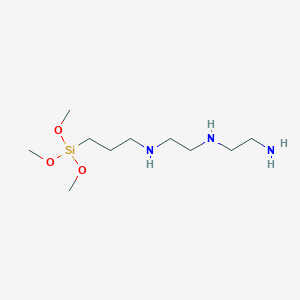

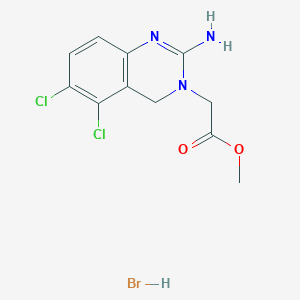

![molecular formula C14H14N4OS B052309 Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- CAS No. 121087-84-1](/img/structure/B52309.png)

Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-

Vue d'ensemble

Description

“Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-” is a chemical compound that is a member of benzoic acids . It is extensively used in scientific research, with diverse applications including drug development, cancer studies, and molecular biology investigations.

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .Molecular Structure Analysis

The molecular formula of this compound is C14H14N4OS . The structure includes a benzimidazole fused-ring system and a pyrimidine ring . The 3D conformer and crystal structures of the compound can be found in the Cambridge Structural Database .Chemical Reactions Analysis

While specific chemical reactions involving “Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-” are not detailed in the search results, benzamides in general can react with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone .Physical And Chemical Properties Analysis

The molecular weight of the compound is 286.35 g/mol . The compound has a XLogP3-AA value of 2.9, which is a measure of its lipophilicity .Applications De Recherche Scientifique

Pharmacological Applications

The compound is a type of diazine alkaloid, which is a two-nitrogen containing compound found in nature . Diazines are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Synthetic Approaches

The compound is used in the synthesis of pharmacologically active decorated diazines . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .

Green Chemistry

A green, rapid, mild and highly efficient pathway for the preparation of benzamide derivatives is reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Pharmaceutical Industry

Amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry . As many as 65% of drug molecules prepared by pharmaceutical companies are attached to an amide group .

Therapeutic Agents

Amide compounds are also used as an intermediate product in the synthesis of therapeutic agents . Amide derivatives also show antiplatelet activity .

Industrial Applications

Amide compounds are widely used in industries such as paper, plastic and rubber and in agricultural areas .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that pyrimidine derivatives, such as this compound, have the ability to interact with different proteins and form complexes with metals .

Mode of Action

Pyrimidine derivatives are known for their distinct behavior in various ranges of light, which could influence their interaction with targets .

Biochemical Pathways

Pyrimidine derivatives are known to have significant applications in life sciences, medical sciences, and industrial chemistry, suggesting they may influence a variety of biochemical pathways .

Result of Action

The wide range of applications of pyrimidine derivatives in various fields suggests that they may have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-9-8-10(2)16-13(15-9)18-14(20)17-12(19)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,15,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVLEIAERHXYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=S)NC(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355371 | |

| Record name | Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- | |

CAS RN |

121087-84-1 | |

| Record name | Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

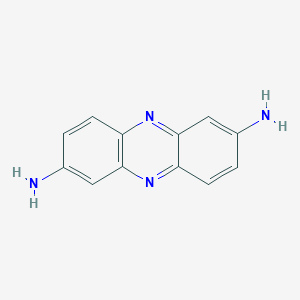

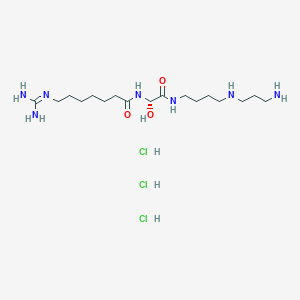

![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)

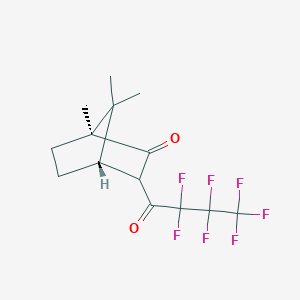

![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)

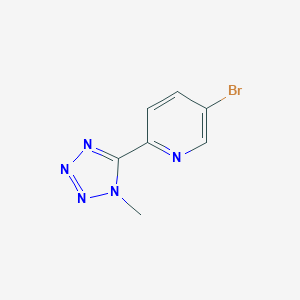

![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)